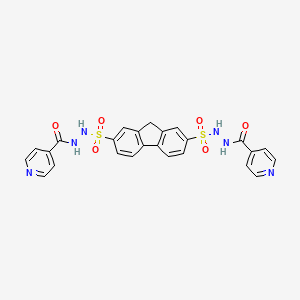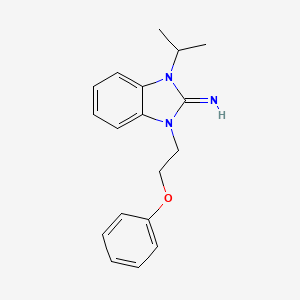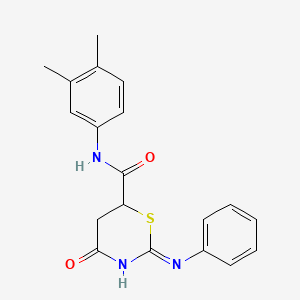
4-(4-fluorophenyl)-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound that features a unique imidazole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with acetone and ammonium acetate to yield the desired imidazole derivative. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate
- 4-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate
Uniqueness
The presence of the fluorine atom in 4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. This fluorine substitution can also enhance the compound’s biological activity and stability.
属性
分子式 |
C17H16FN3O4 |
|---|---|
分子量 |
345.32 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-2-(3-nitrophenyl)-1-oxido-4H-imidazol-1-ium |
InChI |
InChI=1S/C17H16FN3O4/c1-11-16(12-6-8-14(18)9-7-12)20(23)17(2,19(11)22)13-4-3-5-15(10-13)21(24)25/h3-11,22H,1-2H3 |
InChI 键 |
KDKQETRFVDTCBI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=[N+](C(N1O)(C)C2=CC(=CC=C2)[N+](=O)[O-])[O-])C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B11612567.png)
![(3aS,4R,9bR)-4-(4-bromophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11612572.png)

![(4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11612589.png)
![diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11612594.png)
![3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B11612600.png)


![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612608.png)
![methyl 4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11612622.png)

![6-(5-Bromothiophen-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612633.png)
![2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate](/img/structure/B11612636.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)
